Acetic acid--tridecan-3-ol (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid–tridecan-3-ol (1/1) is a chemical compound that combines acetic acid and tridecan-3-ol in a 1:1 ratio Acetic acid is a simple carboxylic acid known for its pungent smell and sour taste, commonly found in vinegar Tridecan-3-ol is an alcohol with a long carbon chain, specifically a 13-carbon chain with a hydroxyl group on the third carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of acetic acid–tridecan-3-ol (1/1) typically involves the esterification reaction between acetic acid and tridecan-3-ol. This reaction is catalyzed by a mineral acid, such as sulfuric acid, and involves heating the reactants to facilitate the formation of the ester and water as a byproduct . The reaction can be represented as follows:
[ \text{CH}3\text{COOH} + \text{C}{13}\text{H}{27}\text{OH} \rightarrow \text{CH}3\text{COO}\text{C}{13}\text{H}{27} + \text{H}_2\text{O} ]
Industrial Production Methods
In an industrial setting, the production of acetic acid–tridecan-3-ol (1/1) may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and controlled temperatures ensures efficient conversion of reactants to the desired product. Additionally, purification steps such as distillation or recrystallization may be employed to isolate the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Acetic acid–tridecan-3-ol (1/1) can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in tridecan-3-ol can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester bond can be reduced to yield the original alcohol and acetic acid.
Substitution: The hydroxyl group can participate in substitution reactions, such as esterification or ether formation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Acid catalysts like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) are often employed.
Major Products
Oxidation: Tridecan-3-one or tridecanoic acid.
Reduction: Tridecan-3-ol and acetic acid.
Substitution: Various esters or ethers depending on the substituent introduced.
Scientific Research Applications
Acetic acid–tridecan-3-ol (1/1) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Investigated for its potential antimicrobial properties and effects on cell membranes.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemical compounds
Mechanism of Action
The mechanism of action of acetic acid–tridecan-3-ol (1/1) involves its interaction with biological membranes and proteins. The long carbon chain of tridecan-3-ol allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and affecting cellular processes. Acetic acid, being a weak acid, can alter the pH of the local environment, influencing enzyme activity and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Acetic acid–dodecan-3-ol (1/1): Similar structure but with a 12-carbon chain.
Acetic acid–tetradecan-3-ol (1/1): Similar structure but with a 14-carbon chain.
Acetic acid–hexadecan-3-ol (1/1): Similar structure but with a 16-carbon chain.
Uniqueness
Acetic acid–tridecan-3-ol (1/1) is unique due to its specific carbon chain length, which influences its physical and chemical properties. The 13-carbon chain provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications in both aqueous and non-aqueous environments .
Properties
CAS No. |
60826-31-5 |
---|---|
Molecular Formula |
C15H32O3 |
Molecular Weight |
260.41 g/mol |
IUPAC Name |
acetic acid;tridecan-3-ol |
InChI |
InChI=1S/C13H28O.C2H4O2/c1-3-5-6-7-8-9-10-11-12-13(14)4-2;1-2(3)4/h13-14H,3-12H2,1-2H3;1H3,(H,3,4) |
InChI Key |
YTKORKLKPUORIU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(CC)O.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.